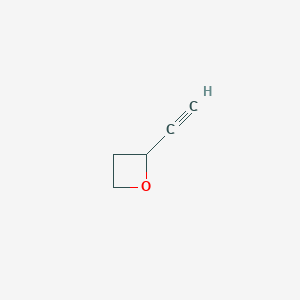

2-乙炔氧杂环丁烷

描述

2-Ethynyloxetane is a cyclic, organic compound with the chemical formula C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da .

Synthesis Analysis

The synthesis of oxetanes, including 2-Ethynyloxetane, often involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . A related method uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .

Molecular Structure Analysis

The molecular structure of 2-Ethynyloxetane consists of a four-membered ring containing three carbon atoms and one oxygen atom . The presence of an ethynyl group (C≡CH) attached to the oxetane ring distinguishes 2-Ethynyloxetane from other oxetane derivatives .

Chemical Reactions Analysis

Oxetanes, including 2-Ethynyloxetane, can undergo a variety of chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The vinyl derivatives successfully undergo bromination with Br2 or epoxidation with m-CPBA . Consecutive ring expansion can be performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee .

科学研究应用

合成和表征

2-乙炔氧杂环丁烷在科学研究中的应用主要在有机合成和化学表征领域。该化合物作为复杂分子的合成中的前体或中间体。例如,已经开发了 4-乙炔氧杂环丁-2-酮与格氏试剂的高区域和非对映选择性 Fe 催化反应,从而能够合成绝对构型 β-碳原子完全反转的炔烃。该过程允许生产光学活性酸和酯,这对于生成具有两个手性中心和轴向艾伦手性的化合物至关重要 (Zhang 等人,2014)。

有机合成中的炔化

与 2-乙炔氧杂环丁烷密切相关的乙炔基苯并碘杂唑(酮) (EBX) 已被用作有机合成中的亲电炔烃转移试剂。一项研究重点介绍了 EBX 和苯酚之间光驱动的分子间电荷转移诱导的反应性,导致形成 (Z)-2-碘乙烯基苯基醚,具有优异的区域和立体选择性。该方法展示了一种炔化的新方法,扩大了 2-乙炔氧杂环丁烷衍生物在合成复杂有机分子中的用途 (Liu 等人,2018)。

药用化学应用

乙炔 (乙炔基) 基团是 2-乙炔氧杂环丁烷的基本组成部分,在药用化学中起着重要作用。将其纳入药物分子中促进了对广泛治疗蛋白的靶向。乙炔基的代表末端炔烃官能团也用于化学生物学探针,用于分子靶标识别和靶标参与评估。这突出了该化合物超越合成的重要性,为药物发现和开发的进步做出了贡献 (Talele, 2020)。

生物正交化学

2-乙炔氧杂环丁烷衍生物已在生物正交化学中找到应用,生物正交化学涉及在不干扰天然生化过程的情况下在生命系统内发生的化学反应。例如,6-乙炔-1,2,4-三嗪(一种衍生物)已用于寡核苷酸的荧光标记,证明了乙炔基衍生物在生物缀合物化学中的用途。该方法促进了核酸的合成后标记,为生物学研究和诊断应用提供了工具 (Reisacher 等人,2019)。

作用机制

Target of Action

Oxetanes, a class of compounds to which 2-ethynyloxetane belongs, have been employed to improve drugs’ physiochemical properties . They are known to interact with various biological targets, depending on the specific drug molecule they are part of .

Mode of Action

For instance, they can provide rigidification of the overall structure and act as a hydrogen-bond acceptor for a threonine-OH group in the binding pocket . The exact interaction of 2-Ethynyloxetane with its targets would depend on the specific biological context and the other components of the molecule it is part of.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical reactions, including epoxide opening with trimethyloxosulfonium ylide . The exact pathways affected by 2-Ethynyloxetane would depend on its specific targets and the biological context.

Pharmacokinetics

Oxetanes are generally known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

安全和危害

未来方向

Oxetanes, including 2-Ethynyloxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have been used in drug discovery campaigns, with the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions being analyzed . This suggests that 2-Ethynyloxetane and other oxetanes may continue to play a significant role in future drug discovery and development efforts .

属性

IUPAC Name |

2-ethynyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMZVQKLKIHRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)

![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)

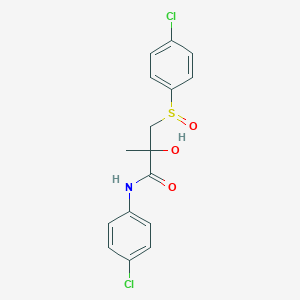

![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)